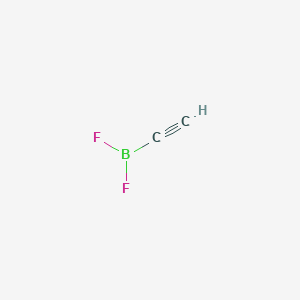
Plumbane, hydroxytrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, hydroxytrimethyl- is an inorganic chemical compound with the chemical formula PbH₃(OH)(CH₃)₃ It is a derivative of plumbane (PbH₄), where three hydrogen atoms are replaced by hydroxyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of plumbane, hydroxytrimethyl- typically involves the reaction of lead(IV) compounds with appropriate reagents. One common method is the reaction of lead(IV) acetate with trimethylsilanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of plumbane, hydroxytrimethyl- may involve large-scale reactions using lead(IV) nitrate and sodium borohydride. The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Plumbane, hydroxytrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and other oxidation products.
Reduction: It can be reduced to lead(II) compounds using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives.
Aplicaciones Científicas De Investigación
Plumbane, hydroxytrimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lead-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Used in the production of lead-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of plumbane, hydroxytrimethyl- involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and other interactions with target molecules, leading to various chemical and biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methane (CH₄): A simple hydrocarbon with similar tetrahedral geometry.
Silane (SiH₄): A silicon analog of plumbane with similar chemical properties.
Germane (GeH₄): A germanium analog with similar reactivity.
Stannane (SnH₄): A tin analog with comparable chemical behavior.
Uniqueness
Plumbane, hydroxytrimethyl- is unique due to the presence of both hydroxyl and methyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
17546-98-4 |
|---|---|
Fórmula molecular |
C3H11OPb |
Peso molecular |
270 g/mol |
InChI |
InChI=1S/3CH3.H2O.Pb/h3*1H3;1H2; |
Clave InChI |
LTYNZXRQYPQIHE-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)
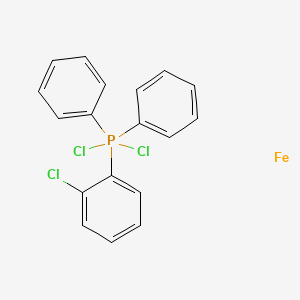

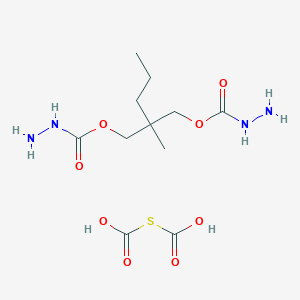

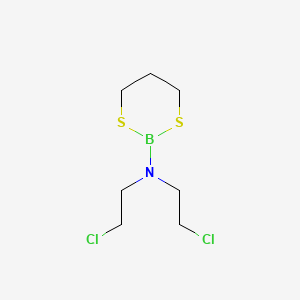
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

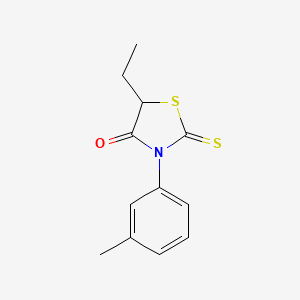
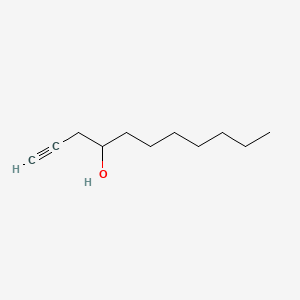
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
